REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH2:4]([O:6][C:7](=[O:18])[C:8](=O)[CH2:9][C:10](=O)[CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[CH3:5]>CCO>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[C:10]([CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[NH:3][N:2]=1)=[O:18])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
46
|
Quantity
|
6.3112 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(CCC(C)C)=O)=O)=O
|
Name
|
|
Quantity
|
29.5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until judged complete by HPLC (35 min)
|
Duration
|
35 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NNC(=C1)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3911 g | |
YIELD: PERCENTYIELD | 70.9% | |
YIELD: CALCULATEDPERCENTYIELD | 707.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |